Anticancer agent 157
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Overview
Description
It has demonstrated potent inhibitory effects on various cancer cell lines, including HT29 colon cancer cells, Hep-G2 liver cancer cells, and B16-F10 murine melanoma cells . The compound interacts with inducible nitric oxide synthase and caspase 8, leading to apoptosis through nuclear fragmentation and chromatin condensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 157 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and temperature control to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 157 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties. These derivatives can be further studied for their anticancer and anti-inflammatory effects .
Scientific Research Applications
Anticancer agent 157 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Anticancer agent 157 involves its interaction with inducible nitric oxide synthase and caspase 8. This interaction leads to the induction of apoptosis through nuclear fragmentation and chromatin condensation. The compound effectively inhibits cancer cell growth by disrupting key cellular processes and signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Anticancer agent 157 include other nitric oxide inhibitors and anticancer agents with comparable mechanisms of action. Some examples are:
- Epimagnolin B
- Irisflorentin
- 2-Iminobiotin hydrobromide
- iNOS inhibitor-10
- Crocin II
- Resveratroloside
- Agmatine sulfate
- Physalin L
Uniqueness
This compound stands out due to its potent inhibitory effects on multiple cancer cell lines and its dual anti-inflammatory and anticancer properties. Its ability to induce apoptosis through specific molecular interactions makes it a promising candidate for further research and development in cancer therapy .
Biological Activity
Anticancer agent 157, also referred to in various studies as NT157 or APG-157, has demonstrated significant potential as a therapeutic compound for cancer treatment. Below is a detailed analysis of its biological activity based on preclinical and clinical research findings.
-
Targeting Tyrosine Kinase Signaling
NT157 acts by disrupting the insulin-like growth factor-1 receptor (IGF-1R) and signal transducer and activator of transcription 3 (STAT3) pathways, both critical in cancer progression. By inhibiting these pathways, NT157 reduces cancer cell proliferation and survival while enhancing apoptosis in tumor cells . -
Immune Modulation
APG-157, a botanical drug containing polyphenols like curcumin, enhances immune checkpoint blockade therapies such as anti-CTLA-4 and anti-PD-1. It increases CD8+ T-cell infiltration into the tumor microenvironment (TME) and reduces inhibitory cytokines like IL-1β, TNF-α, and IL-8, thereby promoting anti-tumor immunity . -
Epigenetic and Microbiome Modulation
APG-157 treatment alters gene expression related to inflammatory and apoptotic pathways. It also modulates the oral microbiome by restoring a healthy Firmicutes-to-Bacteroides ratio, which may influence systemic immune responses . -
Topoisomerase II Inhibition
Novel derivatives of fluoroquinolone analogs related to this compound inhibit Topoisomerase II, an enzyme essential for DNA replication. This activity arrests the cell cycle at the G2/M phase in cancer cells, leading to reduced proliferation and enhanced cytotoxicity .
In Vitro Studies
- Cancer Cell Lines : NT157 demonstrated growth inhibition across multiple human cancer cell lines (e.g., H1975, A427) when combined with interferons. It also downregulated EMT markers like Snail while increasing E-cadherin expression .
- Topoisomerase II Inhibition : Fluoroquinolone derivatives showed up to 12-fold greater cytotoxicity than Etoposide in NCI-60 cell line assays. These compounds selectively targeted cancer cells with minimal toxicity to normal cells .
In Vivo Studies
- Tumor Suppression : In animal models, APG-157 combined with anti-CTLA-4 resulted in significant tumor growth suppression (p = 0.0065). The combination therapy also reduced STAT3/pSTAT3 levels while increasing apoptotic signaling .
- Cachexia Management : BPC157, another related compound, mitigated cancer cachexia by improving muscle atrophy and reducing hypercatabolic states in preclinical models .
APG-157 Phase I Trials
- Patient Group : Conducted on patients with advanced head-and-neck cancers.
- Outcomes :
Safety Profile
Both NT157 and APG-157 exhibited minimal toxicity in clinical settings. No dose-limiting toxicities were reported during trials, making these agents promising candidates for combination therapies .
Comparative Data Table
Study Aspect | APG-157 | NT157 | Fluoroquinolone Derivatives |
---|---|---|---|
Mechanism of Action | Immune modulation; microbiome | IGF-1R/STAT3 inhibition | Topoisomerase II inhibition |
Target Pathways | Cytokine reduction; TME changes | Tyrosine kinase signaling | DNA replication |
Cancer Types Tested | Head-and-neck cancers | Multiple solid tumors | Breast (MCF-7), lung (A549) |
Preclinical Efficacy | Tumor suppression (p<0.01) | Apoptosis induction | G2/M phase arrest |
Toxicity Profile | Minimal | Low | Selective cytotoxicity |
Case Study 1: Combination Therapy with Checkpoint Inhibitors
In a cohort of patients receiving APG-157 alongside anti-PD-L1 therapy:
- Tumor growth was significantly reduced.
- CD8+ T-cell infiltration increased by over 30%, compared to 5% in controls .
Case Study 2: Cancer Cachexia Management
BPC157 was tested for its effects on cachexia in rats:
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4,8,8-trimethyl-6,7-dihydro-5H-naphthalen-2-ol |
InChI |
InChI=1S/C14H20O2/c1-9-10-5-4-6-14(2,3)12(10)7-13(16)11(9)8-15/h7,15-16H,4-6,8H2,1-3H3 |
InChI Key |
TVANSUWJOPMMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(C2=CC(=C1CO)O)(C)C |
Origin of Product |
United States |
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